molecular formula C23H17NO3 B2778063 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide CAS No. 393837-47-3

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

Cat. No.: B2778063
CAS No.: 393837-47-3
M. Wt: 355.393
InChI Key: JCORYJMTRLRVHG-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.

Scientific Research Applications

Anticancer Research

Functionalized amino acid derivatives, including compounds structurally related to "N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide," have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds have shown promising cytotoxicity, particularly against ovarian and oral cancers, suggesting their potential in designing new anticancer agents (Kumar et al., 2009).

Antimicrobial Applications

New anthraquinone derivatives incorporating the pyrazole moiety have been developed, demonstrating significant antimicrobial activities. Such derivatives have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Gouda et al., 2010).

Antihyperlipidemic Effects

A novel series of compounds, including 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides, have been synthesized and tested for their antihyperlipidemic effects. These compounds significantly reduced elevated plasma triglycerides and total cholesterol levels in hyperlipidemic rats, indicating their potential as antihyperlipidemic agents (Shattat et al., 2013).

Synthesis and Characterization of Polymers

Innovative redox-active polymers based on 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)-one derivatives have been synthesized. These polymers exhibit reversible reductions and possess both electron-donating and electron-accepting properties, making them potentially interesting for applications in organic batteries (Schmidt et al., 2015).

Antiepileptic Activity

The antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines has been evaluated, demonstrating that certain compounds significantly increased seizure latency time in male mice, comparable to the results of thalidomide. This suggests their potential use in further investigations for antiepileptic applications (Asadollahi et al., 2019).

Fluorescence and Electroluminescence

A new coumarin derivative, 3-(4-(anthracen-10-yl)phenyl)-7-(N,N′-diethylamino)coumarin, exhibits high fluorescence quantum yield, large Stokes shift, and strong blue emission. This compound and its derivatives have been explored for their photoluminescent and electroluminescent properties, showing potential for applications in optoelectronic devices (Zhang et al., 2010).

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORYJMTRLRVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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